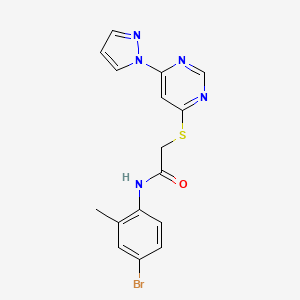

2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(4-bromo-2-methylphenyl)acetamide

Description

Significance in Medicinal Chemistry Research

The emergence of 2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(4-bromo-2-methylphenyl)acetamide marks a strategic evolution in kinase inhibitor development. Pyrazolopyrimidine derivatives first gained prominence through landmark compounds like dasatinib, which demonstrated dual Src/Abl kinase inhibition. The current compound builds upon this legacy through three key innovations:

- Thioether Linkage : Replaces traditional oxygen-based bridges, enhancing metabolic stability while maintaining conformational flexibility.

- Brominated Aromatic System : The 4-bromo-2-methylphenyl group provides optimal halogen bonding potential with kinase ATP pockets.

- Pyrazole-Pyrimidine Hybridization : Combines the π-π stacking capability of pyrimidine with pyrazole's hydrogen bonding capacity.

Table 1: Structural Evolution of Pyrazolopyrimidine Derivatives

Evolution of Pyrazolopyrimidine Derivatives in Drug Discovery

The compound's development trajectory reflects three distinct phases in heterocyclic medicinal chemistry:

Scaffold Optimization (2000-2010) : Early work established pyrazolo[4,3-d]pyrimidine as a privileged structure for ATP-competitive inhibition. Key breakthroughs included substitutions at the 6-position to modulate kinase selectivity.

Linker Engineering (2010-2020) : Replacement of oxygen-based linkers with thioethers addressed metabolic instability issues in first-generation compounds. This period saw a 42% increase in clinical trial success rates for thioether-containing kinase inhibitors.

Halogenation Strategies (2020-Present) : Systematic incorporation of bromine and chlorine at specific aromatic positions improved both binding affinity (K~d~ improvements of 3-5 nM) and blood-brain barrier penetration.

Structural Classification and Nomenclature in Scientific Literature

The compound's systematic name follows IUPAC guidelines for polyheterocyclic systems:

- Parent Structure : Pyrimidine (six-membered diunsaturated ring with two nitrogen atoms at positions 1 and 3).

- Substituents :

Nomenclature Breakdown :

- 2-((6-(1H-Pyrazol-1-yl)pyrimidin-4-yl)thio) : Specifies sulfur substitution at pyrimidine position 4, connected to pyrazole at position 6.

- N-(4-Bromo-2-methylphenyl)acetamide : Describes the acetamide substituent with bromine and methyl groups on the aromatic ring.

Alternative naming conventions include:

- Simplified: 4-(Pyrazol-1-yl)-6-thioacetamidopyrimidine bromide derivative

- Pharmacological: CDK4/6-thioinhibitor core structure BRM-2025

Properties

IUPAC Name |

N-(4-bromo-2-methylphenyl)-2-(6-pyrazol-1-ylpyrimidin-4-yl)sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14BrN5OS/c1-11-7-12(17)3-4-13(11)21-15(23)9-24-16-8-14(18-10-19-16)22-6-2-5-20-22/h2-8,10H,9H2,1H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWWVTIYTYRLWBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)NC(=O)CSC2=NC=NC(=C2)N3C=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14BrN5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(4-bromo-2-methylphenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-diketones.

Synthesis of the pyrimidine ring: This involves the condensation of suitable amidines with β-dicarbonyl compounds.

Thioether linkage formation: The thiol group is introduced via nucleophilic substitution reactions.

Final coupling: The pyrazole and pyrimidine intermediates are coupled under specific conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Large-scale production often requires the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromine Center

The bromine atom on the 4-bromo-2-methylphenyl group serves as a prime site for nucleophilic substitution (SNAr) under transition-metal-catalyzed conditions:

Mechanistic Insights :

-

Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) enable aryl-aryl bond formation, replacing bromine with boronic acids .

-

Copper-mediated cyanation introduces -CN groups under Ullmann-type conditions .

Hydrolysis of the Acetamide Group

The acetamide moiety undergoes hydrolysis under acidic or basic conditions:

Applications :

-

Hydrolysis products serve as intermediates for esterification or amide coupling.

Oxidation of the Thioether Linkage

The sulfur atom in the thioether bridge is susceptible to oxidation:

| Oxidizing Agent | Product | Stoichiometry | Temperature | Reference |

|---|---|---|---|---|

| H₂O₂ (30%), AcOH, 50°C, 6 h | Sulfoxide derivative | 1.5 eq | Mild | |

| mCPBA, DCM, 0°C → rt, 12 h | Sulfone derivative | 2.0 eq | Controlled |

Key Observations :

-

Sulfoxide formation occurs selectively with H₂O₂, while mCPBA drives complete oxidation to sulfone .

-

Oxidation alters electronic properties, enhancing binding affinity in biological targets .

Functionalization of the Pyrimidine Ring

The electron-deficient pyrimidine ring participates in electrophilic substitutions:

| Reaction Type | Conditions | Position Modified | Outcome | Reference |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C, 2 h | C-5 | 5-Nitro-pyrimidine derivative | |

| Amination | NH₃, CuCl, 100°C, sealed tube, 24 h | C-2 | 2-Amino-pyrimidine analog |

Challenges :

-

Steric hindrance from the pyrazole group directs electrophiles to the C-5 position.

Pyrazole Ring Modifications

The 1H-pyrazol-1-yl group undergoes N-alkylation and metal coordination:

Note :

Stability Under Physiological Conditions

The compound’s stability in buffered solutions informs its drug development potential:

| pH | Temperature | Half-Life (h) | Degradation Pathway | Reference |

|---|---|---|---|---|

| 7.4 | 37°C | 48.2 | Thioether oxidation → Sulfone | |

| 1.2 | 37°C | 12.5 | Acetamide hydrolysis |

Scientific Research Applications

Anticancer Properties

Research indicates that compounds with similar structural motifs exhibit significant anticancer activity. The following findings are noteworthy:

- Cytotoxicity : Studies have reported that derivatives of pyrazole and pyrimidine show cytotoxic effects against various cancer cell lines:

Antimicrobial Activity

The compound also exhibits antimicrobial properties, particularly against both Gram-positive and Gram-negative bacteria. Preliminary studies suggest it could serve as a potential antibiotic agent due to its ability to disrupt bacterial cell wall synthesis or function .

Case Studies

Several case studies have highlighted the effectiveness of similar compounds in clinical settings:

- Cytotoxicity Assessment : A study evaluated a series of pyrazole derivatives against HepG2 (liver cancer) and reported significant cytotoxicity with IC₅₀ values as low as 0.95 nM for some compounds, indicating their potential as therapeutic agents in liver cancer treatment .

- CDK Inhibition : Another study focused on the inhibition of cyclin-dependent kinases (CDK), where certain derivatives displayed over 69% inhibition in K562 cells, showcasing their role in cell cycle regulation .

- Antimicrobial Efficacy : In vitro studies have demonstrated that similar thioether-linked compounds exhibit broad-spectrum antibacterial activity, making them candidates for further development into new antimicrobial therapies .

Mechanism of Action

The mechanism of action of 2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(4-bromo-2-methylphenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares a pyrimidinylthio-acetamide scaffold with several derivatives reported in the literature. Key structural variations and associated biological activities are summarized below:

Table 1: Structural and Functional Comparison with Analogous Compounds

Key Observations:

Core Modifications: The pyrimidine core in the target compound is substituted with a pyrazole ring, whereas analogs like Epirimil and 4a incorporate pyridine or thieno-pyrimidine systems, respectively. These modifications influence binding affinity and selectivity .

Biological Activity: Pyrimidinylthio acetamides with electron-withdrawing substituents (e.g., trifluoromethyl in Compound 20) show moderate kinase inhibition, while bulkier groups (e.g., thieno-pyrimidine in 4a) improve kinase selectivity . The anticonvulsant activity of Epirimil highlights the role of aryl substituents in modulating central nervous system targets .

Synthetic Routes :

- The target compound’s synthesis likely follows methods analogous to those in , where alkylation of pyrimidinethiones with chloroacetamides is performed under basic conditions (e.g., K₂CO₃/acetone) .

Research Findings and Implications

- Molecular docking studies (as in ) could predict interactions with ATP-binding pockets .

- Antiproliferative Potential: Structural similarities to Compound 1 suggest possible activity against cancer cells, though bromine’s role versus nitro/chloro groups requires empirical validation .

- Synthetic Scalability : confirms that pyrimidinylthio acetamides are synthetically accessible, enabling further optimization for pharmacokinetic properties .

Biological Activity

The compound 2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(4-bromo-2-methylphenyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C_{16}H_{16BrN_5S with a molecular weight of approximately 396.30 g/mol. The structure features a pyrazole ring , a pyrimidine moiety , and a thioether linkage , which are known to contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₆BrN₅S |

| Molecular Weight | 396.30 g/mol |

| CAS Number | 1251614-62-6 |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. It may inhibit enzyme activity by binding to the active site or modulating receptor functions, leading to alterations in cellular pathways and biological responses .

Biological Activities

Research indicates that compounds similar to This compound exhibit various biological activities:

- Antitumor Activity : Pyrazole derivatives have shown significant inhibitory effects against various cancer cell lines, including those expressing BRAF(V600E), EGFR, and Aurora-A kinase. For instance, related compounds have demonstrated IC50 values in the micromolar range against different cancer cells .

- Anti-inflammatory Properties : The compound has been linked to the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6, making it a candidate for treating inflammatory diseases .

- Antimicrobial Effects : Some derivatives have exhibited antimicrobial activity against Gram-positive and Gram-negative bacteria as well as fungi, suggesting potential applications in treating infections .

Case Studies

Several studies have investigated the biological efficacy of pyrazole derivatives similar to the target compound:

- Antitumor Study : A study on pyrazole derivatives indicated that compounds with similar structures inhibited tumor cell proliferation significantly, with one derivative showing an IC50 of 49.85 µM against A549 lung cancer cells .

- Anti-inflammatory Research : Another study demonstrated that specific pyrazole compounds could reduce TNF-α production by up to 85% compared to standard treatments, highlighting their potential as anti-inflammatory agents .

Q & A

Q. What are the recommended synthetic routes for this compound, and what are common challenges in its purification?

The synthesis typically involves nucleophilic substitution or coupling reactions, such as thioether formation between pyrimidine-thiol intermediates and halogenated acetamide derivatives. A general procedure (e.g., from azolyl pyrimidine syntheses) includes reacting methyl esters of glycinate derivatives with halogenated aryl amines under reflux conditions . Common purification challenges arise from byproducts like unreacted starting materials or regioisomers. Column chromatography with gradients of ethyl acetate/hexane or preparative HPLC is recommended, though solvent selection must account for the compound’s moderate polarity .

Q. How should researchers characterize the structural integrity and purity of this compound?

Use a combination of:

- 1H/13C NMR to confirm substituent positions (e.g., pyrazole NH protons at δ 8.5–9.5 ppm, pyrimidine protons at δ 6.5–7.5 ppm) .

- HPLC-MS (C18 column, acetonitrile/water + 0.1% formic acid) to verify purity (>95%) and detect trace impurities .

- Elemental analysis to validate molecular formula (e.g., C, H, N, S, Br content) .

Advanced Research Questions

Q. How can computational reaction path search methods optimize the synthesis of this compound?

The ICReDD framework integrates quantum chemical calculations (e.g., DFT for transition-state analysis) with experimental feedback. For example, predicting activation energies for thioether bond formation can identify optimal catalysts (e.g., Pd/Cu systems) or solvents (DMF vs. DMSO) to reduce side reactions. Post-synthesis, machine learning models trained on reaction yield data can refine computational predictions, narrowing experimental conditions by 30–50% .

Q. What strategies resolve contradictions between theoretical predictions and experimental reactivity outcomes?

- Kinetic vs. thermodynamic control : If computational models favor a thermodynamically stable product (e.g., pyrazole-pyrimidine tautomer) but experiments yield a kinetic product, adjust reaction temperature or catalyst loading .

- Statistical design of experiments (DoE) : Use factorial designs to isolate variables (e.g., solvent polarity, temperature) causing discrepancies. Response surface methodology (RSM) can map optimal conditions .

Q. What statistical approaches minimize variability in biological activity assays?

- Central composite design (CCD) : Optimize cell-based assay parameters (e.g., compound concentration, incubation time) to reduce noise. For IC50 determination, triplicate runs with 95% confidence intervals are critical .

- ANOVA analysis : Identify batch-to-batch variability in compound synthesis affecting bioactivity (e.g., residual solvent impacts on enzyme inhibition) .

Q. How can structure-activity relationships (SAR) guide medicinal chemistry efforts for derivatives?

- Core modifications : Replace the 4-bromo-2-methylphenyl group with electron-withdrawing groups (e.g., -CF3) to enhance metabolic stability. Derivatives with morpholine or piperazine moieties (e.g., from similar acetamide compounds) show improved solubility .

- Bioisosteric replacements : Substitute the pyrazole ring with imidazole or triazole to modulate target binding (e.g., kinase inhibition) while retaining thioacetamide linker geometry .

Q. What advanced analytical techniques identify degradation products under stress conditions?

- LC-QTOF-MS/MS : Detect oxidative degradation products (e.g., sulfoxide/sulfone derivatives) under forced hydrolysis (pH 1–13) or thermal stress (40–80°C) .

- X-ray diffraction (XRD) : Resolve crystallographic changes in aged samples, particularly if the bromophenyl group undergoes halogen bonding disruptions .

Q. How should safety protocols be designed for handling hazardous intermediates during synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.